N,N'-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-{5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]PHENYL}-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the cyanoacetylation of amines, followed by further reactions to introduce the thienylcarbonyl and thiophene groups . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
N-{5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]PHENYL}-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-{5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]PHENYL}-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of N-{5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]PHENYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-{5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]PHENYL}-2-THIOPHENECARBOXAMIDE can be compared with other thiophene-based compounds, such as:
N-{2-methyl-5-[(2-thienylcarbonyl)amino]phenyl}-2-thiophenecarboxamide: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Methyl N-(5-thenoyl-2-benzimidazolyl)carbamate: Another thiophene derivative with distinct biological activities.
Properties
Molecular Formula |
C17H14N2O2S2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[4-methyl-2-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O2S2/c1-11-6-7-12(18-16(20)14-4-2-8-22-14)13(10-11)19-17(21)15-5-3-9-23-15/h2-10H,1H3,(H,18,20)(H,19,21) |
InChI Key |
WTHRYCISWAAMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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